methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate
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Overview
Description
Methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate is an organic compound featuring a carbamate group attached to a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate typically involves the reaction of 1-methyl-1H-imidazole-4-methanol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
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Step 1: Formation of 1-methyl-1H-imidazole-4-methanol
- Starting from 1-methylimidazole, the compound is subjected to a formylation reaction to introduce a formyl group at the 4-position.
- The formyl group is then reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
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Step 2: Reaction with Methyl Isocyanate
- The 1-methyl-1H-imidazole-4-methanol is reacted with methyl isocyanate in the presence of a base.
- The reaction proceeds at room temperature, forming the desired carbamate product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require a base and are conducted under reflux conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes that interact with carbamate groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism of action of methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate involves its interaction with biological targets through the carbamate group. This group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate
- Propyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate
- Butyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate
Uniqueness
Methyl N-[(1-methyl-1H-imidazol-4-yl)methyl]carbamate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and binding properties. Compared to its ethyl, propyl, and butyl analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Properties
CAS No. |
2290536-93-3 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl N-[(1-methylimidazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-6(9-5-10)3-8-7(11)12-2/h4-5H,3H2,1-2H3,(H,8,11) |
InChI Key |
NFRCGERQLDZRHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CNC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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